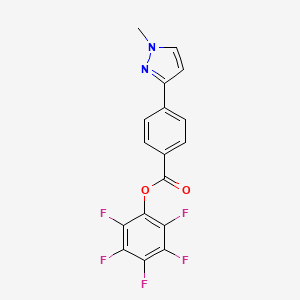

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate

Vue d'ensemble

Description

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is a chemical compound known for its unique structure, which includes a pentafluorophenyl group and a pyrazolyl benzoate moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Hydrolysis: 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.

Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.

Applications De Recherche Scientifique

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 368.26 g/mol

- CAS Number : 915707-42-5

- Melting Point : 122.5–124 °C

- Purity : Typically available at 97% purity

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2,3,4,5,6-pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate |

| InChI Key | LGHZGIHYFYLEAC-UHFFFAOYSA-N |

| PubChem CID | 24229473 |

Medicinal Chemistry

PFPPB has shown promise in the development of novel pharmaceuticals, particularly in the field of anti-cancer agents. The pyrazole ring is known for its biological activity, and the incorporation of the pentafluorophenyl group enhances lipophilicity and bioavailability.

Case Study: Anticancer Activity

A study explored the synthesis of PFPPB derivatives and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that specific derivatives exhibited significant inhibition of cell proliferation, suggesting potential as therapeutic agents against cancer .

Agrochemicals

The compound's unique structure makes it suitable for use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to its high reactivity and stability under environmental conditions.

Case Study: Herbicidal Activity

Research conducted on PFPPB derivatives demonstrated effective herbicidal properties against common agricultural weeds. Field trials showed that these compounds could reduce weed biomass significantly without harming crop yields .

Materials Science

In materials science, PFPPB is being investigated for its role in developing advanced materials with specific electronic properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance.

Case Study: Polymer Composites

Recent studies have examined the incorporation of PFPPB into polymer matrices to enhance their mechanical properties and thermal stability. The results indicated improved performance metrics in composite materials used for industrial applications .

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with various molecular targets. The pentafluorophenyl group can engage in strong interactions with electron-rich sites, while the pyrazolyl benzoate moiety can participate in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in different contexts .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity towards nucleophiles.

Pyrazolyl benzoates: Compounds with the pyrazolyl benzoate moiety, which can have similar biological and chemical properties.

Uniqueness

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the combination of the pentafluorophenyl group and the pyrazolyl benzoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Activité Biologique

Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate (PFPPB), a compound with the molecular formula C17H9F5N2O2, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

PFPPB is characterized by the presence of a pentafluorophenyl group, which significantly influences its reactivity and biological interactions. The compound has a molecular weight of approximately 368.26 g/mol and exhibits unique physicochemical properties due to the fluorine substituents, which enhance lipophilicity and metabolic stability.

Antitumor Activity

Research indicates that pyrazole derivatives, including PFPPB, exhibit notable antitumor properties. Pyrazoles have been shown to inhibit various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase, making them promising candidates in cancer therapy . A study highlighted the effectiveness of pyrazole derivatives in breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating enhanced cytotoxicity when combined with doxorubicin .

Table 1: Summary of Antitumor Activities of Pyrazole Derivatives

| Compound | Target | Activity Level |

|---|---|---|

| PFPPB | BRAF(V600E) | Moderate Inhibition |

| 1-thiocarbamoyl-3,5-diaryl | Aurora-A kinase | High Cytotoxicity |

| Combination with Doxorubicin | MCF-7/MDA-MB-231 | Synergistic Effect |

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazole derivatives have shown anti-inflammatory and antibacterial activities. Studies have documented their effectiveness against various bacterial strains and inflammatory conditions, suggesting a broad therapeutic potential . For instance, compounds structurally similar to PFPPB have been evaluated for their ability to inhibit inflammatory mediators.

The biological activity of PFPPB can be attributed to its ability to interact with specific molecular targets involved in tumor progression and inflammation. The incorporation of fluorine atoms in its structure enhances binding affinity to these targets due to increased electron-withdrawing effects, which can stabilize interactions with active sites on proteins.

Case Studies

Several case studies have explored the efficacy of PFPPB and related compounds:

- Breast Cancer Study : A study involving the use of PFPPB analogs in combination with standard chemotherapy agents demonstrated improved outcomes in resistant breast cancer cell lines. The combination treatment was more effective than monotherapy with doxorubicin alone .

- Protein Aggregation Inhibition : Research has indicated that pyrazole derivatives can inhibit protein aggregation associated with neurodegenerative diseases such as ALS. Compounds related to PFPPB were identified as potential leads for further development in this area .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(1-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZGIHYFYLEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640192 | |

| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915707-42-5 | |

| Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.